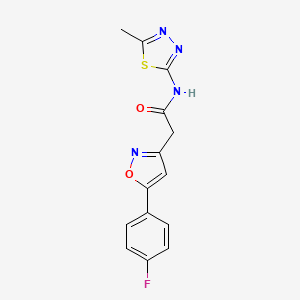

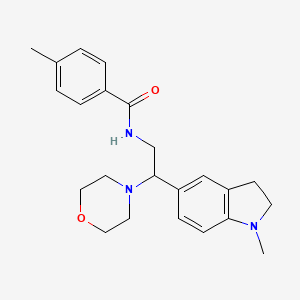

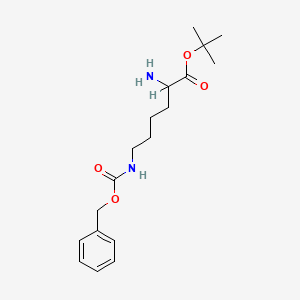

4-甲基-N-(2-(1-甲基吲哚-5-基)-2-吗啉基乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with morpholino groups and their biological activities, which can provide insights into the potential characteristics and activities of the compound . Benzamides with morpholino groups have been explored for their gastroprokinetic and antimycobacterial activities, as well as their potential as anticancer agents .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of appropriate starting materials, such as amines and acids or their derivatives. For instance, the synthesis of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides involved amination and cyclization steps . Similarly, the synthesis of 2-amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamide derivatives was achieved by modifying the substituents on the benzoyl group . The synthesis of the compound of interest would likely follow a similar route, involving the coupling of a morpholinoethyl group with a methylindolinyl moiety and a benzamide core.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. For example, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was determined, revealing a monoclinic system with specific space group parameters . The structure-activity relationships (SARs) of these compounds are often studied to optimize their biological effects . The molecular structure of "4-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide" would be expected to influence its biological activity, with the morpholino and indolinyl groups playing key roles.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by their substituents. For instance, the presence of a morpholino group can affect the compound's ability to undergo further chemical transformations. In the case of radiolabelling studies, the conditions for the exchange labelling reaction of 4-iodo-N-(2-morpholinoethyl)benzamide with radioactive iodine isotopes were optimized, demonstrating the compound's reactivity under specific conditions . The chemical reactions involving "4-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide" would depend on the functional groups present in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as melting points, solubility, and spectral data, are important for their characterization and potential applications. For example, the melting point range and vibrational frequencies of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide were determined using various spectroscopic techniques . These properties are essential for understanding the behavior of the compounds in biological systems and for their formulation into drugs. The physical and chemical properties of "4-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide" would need to be characterized similarly to predict its stability and suitability for further development.

科学研究应用

化学结构和性质

感兴趣的分子,4-甲基-N-(2-(1-甲基吲哚-5-基)-2-吗啉基乙基)苯甲酰胺,包含具有各种功能基团的复杂结构。一项关于相关化合物的研究描述了一种苯甲酰胺分子,其中吗啉酮环以扭曲船型构象融合到苯环中,突出了分子内相互作用的复杂性以及分子结构中分子内和分子间氢键的稳定作用(Huai‐Lin等,2006)。

在分析方法中的应用

一项关于伊马替尼甲磺酸盐及其相关物质的研究中,使用非水毛细管电泳研究了一种与感兴趣分子类似的分子。该方法旨在分离和分析与伊马替尼甲磺酸盐相关的物质,展示了吗啉基苯甲酰胺在分析化学和制药质量控制中的潜力(Lei et al., 2012)。

合成和表征

对含有苯甲酰胺基团的新化合物的合成和表征已被广泛研究。例如,合成了在酸性介质中对轻钢腐蚀具有抑制活性的新型四唑,展示了苯甲酰胺衍生物在材料科学和防腐领域的潜力(Y. Aouine et al., 2011)。同样,合成和表征了具有潜在生物活性的新型杂环化合物,表明这类化合物在药物开发和材料科学中的相关性(Pranay et al., 2019)。

生物活性

多项研究突出了苯甲酰胺衍生物的生物活性。例如,一种含有吗啉基团的化合物被评估其对各种癌细胞系的抗增殖活性,表明这些分子在肿瘤学中的潜在治疗应用(Xiao-meng et al., 2015)。此外,还研究了苯甲酰胺衍生物在抗疲劳效应中的作用以及它们对受体变构调节剂的潜在结合位点,拓宽了这些化合物在神经科学和药理学中的应用范围(Xianglong et al., 2014)。

属性

IUPAC Name |

4-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2/c1-17-3-5-18(6-4-17)23(27)24-16-22(26-11-13-28-14-12-26)19-7-8-21-20(15-19)9-10-25(21)2/h3-8,15,22H,9-14,16H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOUYAIIRPOOKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

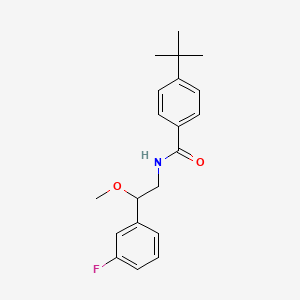

![N-[(3-Propan-2-yloxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2502629.png)

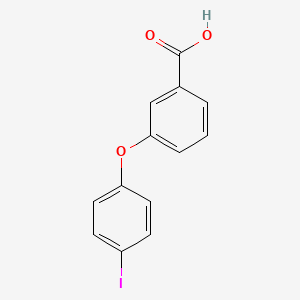

![(E)-3-(4-fluorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2502632.png)

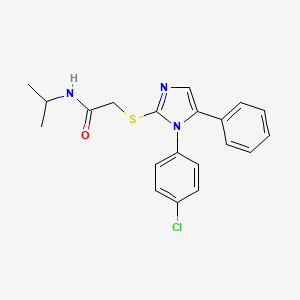

![7-Methoxy-5-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2502636.png)

![2-Chloro-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2502637.png)